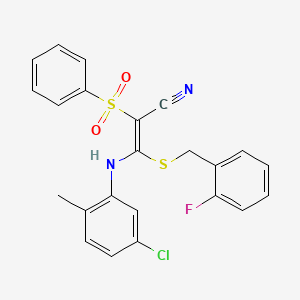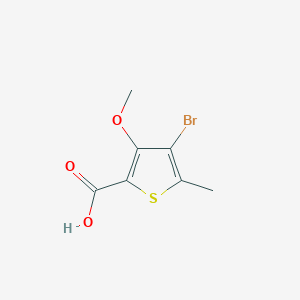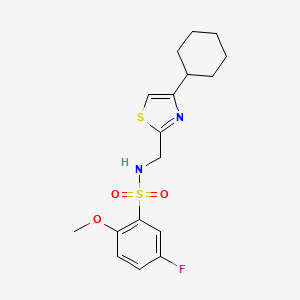![molecular formula C24H27ClN4O2S B2792496 N-(3-chloro-2-methylphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894889-23-7](/img/structure/B2792496.png)
N-(3-chloro-2-methylphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-2-methylphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a useful research compound. Its molecular formula is C24H27ClN4O2S and its molecular weight is 471.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives similar to N-(3-chloro-2-methylphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide, specifically within the spirothiazolidinone class, show promise as antiviral agents. These compounds have been synthesized and evaluated for their efficacy against viruses such as influenza A/H3N2 and human coronavirus 229E, demonstrating significant inhibitory activity. The versatility of the spirothiazolidinone scaffold suggests potential for the development of new classes of antiviral molecules (Çağla Begüm Apaydın et al., 2020).
Synthetic Applications
The chemical structure of the compound under discussion aligns with a broader class of spirocyclic compounds that have been explored for various synthetic applications. Studies have detailed methodologies for synthesizing spirocyclic derivatives, illustrating the compound's relevance in organic synthesis and the potential for creating diverse chemical entities. These methods have opened avenues for the synthesis of complex molecules with potential therapeutic applications (A. Pearson, 1979).
Molecular Targeting
Certain spiro derivatives, including those structurally related to the compound , have been identified as selective antagonists or agonists for specific molecular targets, such as adrenoceptors and serotonin receptors. These findings underscore the compound's relevance in the discovery and development of new therapeutic agents with potential applications in treating cardiovascular and neurological disorders (A. Goetz et al., 1995).
Antimicrobial and Anticancer Properties
Research on spirothiazolidinones and related spiro compounds has also revealed antimicrobial and anticancer properties. The synthesis of novel derivatives has led to compounds that exhibit significant activity against various microbial strains and cancer cell lines. This demonstrates the compound's potential as a scaffold for developing new antimicrobial and anticancer agents (E. M. Flefel et al., 2019).
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-ethylsulfanyl-2-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O2S/c1-4-32-22-21(17-8-10-18(31-3)11-9-17)27-24(28-22)12-14-29(15-13-24)23(30)26-20-7-5-6-19(25)16(20)2/h5-11H,4,12-15H2,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPVZOVWTDRFMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)C(=O)NC3=C(C(=CC=C3)Cl)C)N=C1C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-[cyano-(3,4,5-trimethoxyphenyl)methyl]-3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2792415.png)
![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2792416.png)

![9H-fluoren-9-ylmethyl N-[2-(hydroxymethyl)phenyl]carbamate](/img/structure/B2792419.png)
![2-mercapto-3-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2792422.png)




![ethyl 3-(2-(2-(4-(methylcarbamoyl)piperidin-1-yl)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2792428.png)


